REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([CH2:20][CH:21]=[CH2:22])[CH2:11][CH2:10][CH:9]([O:12][Si](C(C)(C)C)(C)C)[CH2:8][CH2:7]1)=[O:5])[CH3:2].OC1CCC(C)(C(OCC)=O)CC1>>[CH2:1]([O:3][C:4]([C:6]1([CH2:20][CH:21]=[CH2:22])[CH2:7][CH2:8][CH:9]([OH:12])[CH2:10][CH2:11]1)=[O:5])[CH3:2]
|
Name
|
Intermediate 98
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCC(CC1)O[Si](C)(C)C(C)(C)C)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CCC(CC1)(C(=O)OCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCC(CC1)O)CC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |